molecular formula C11H12BrFO2 B1294262 tert-Butyl 2-bromo-4-fluorobenzoate CAS No. 951884-50-7

tert-Butyl 2-bromo-4-fluorobenzoate

Cat. No.: B1294262
CAS No.: 951884-50-7
M. Wt: 275.11 g/mol
InChI Key: NCGLBILYMNWPMU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLBILYMNWPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650492
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-50-7
Record name 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-fluorobenzoate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact mechanism depends on the final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)
  • Structural Difference : Bromine and fluorine substituents are swapped (bromo at position 4, fluoro at position 2).
  • Impact : Alters dipole moment and reactivity. The electron-withdrawing fluorine at position 2 may deactivate the ring toward electrophilic substitution compared to the 4-fluoro isomer.
Ethyl 5-Bromo-2-fluorobenzoate (CAS 612835-53-7)
  • Structural Difference : Ethyl ester replaces tert-butyl; bromine is at position 3.
  • Impact : Reduced steric hindrance from the ethyl group may improve solubility in polar solvents. The bromine’s position affects regioselectivity in cross-coupling reactions.
tert-Butyl 5-Bromo-2-chlorobenzoate (CAS 503555-23-5)
  • Structural Difference : Chlorine replaces fluorine at position 2.
  • Impact : Chlorine’s weaker electron-withdrawing effect compared to fluorine may reduce activation of the aromatic ring for nucleophilic substitution.

Multi-Halogenated Derivatives

tert-Butyl 4-Bromo-2,6-difluorobenzoate (CAS 955887-09-9)
  • Structural Difference : Additional fluorine at position 4.
  • Impact : Enhanced electron-withdrawing effects increase stability but may reduce solubility due to higher hydrophobicity. The difluoro substitution pattern is advantageous in designing rigid, planar structures for materials science.
5-Bromo-7-fluoroisobenzofuran-1(3H)-one (CAS 1255208-34-4)
  • Structural Difference : Cyclic lactone structure with bromine and fluorine.
  • Applications diverge toward heterocyclic chemistry rather than ester-based intermediates.

Functional Group Variations

Methyl 2-Amino-5-Bromo-4-Methoxybenzoate
  • Structural Difference: Amino and methoxy groups replace fluorine and tert-butyl ester.
  • Impact: Amino groups enable hydrogen bonding, enhancing solubility in aqueous media. Methoxy groups act as ortho/para directors, altering synthetic pathways.

Comparative Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Formula CAS Number Key Substituents LogP* (Predicted) Reactivity Notes
This compound C₁₁H₁₂BrFO₂ 889858-12-2 2-Br, 4-F, tert-butyl ester 3.2 High Suzuki coupling activity
Ethyl 5-bromo-2-fluorobenzoate C₉H₈BrFO₂ 612835-53-7 5-Br, 2-F, ethyl ester 2.8 Moderate steric hindrance
tert-Butyl 4-bromo-2,6-difluorobenzoate C₁₁H₁₁BrF₂O₂ 955887-09-9 4-Br, 2,6-F, tert-butyl 3.5 Enhanced thermal stability

*LogP values estimated using computational tools.

Research Findings and Trends

  • Reactivity : Bromine in this compound is more reactive in palladium-catalyzed couplings than its chloro analogs due to bromine’s superior leaving-group ability.
  • Stability : The tert-butyl group enhances stability under acidic conditions compared to methyl or ethyl esters, making it preferable for multi-step syntheses.

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzoate (C₁₁H₁₂BrF O₂) is an organic compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its structural features, including a tert-butyl group and halogen substituents, which contribute to its interaction with biological systems.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of enzalutamide, a well-known androgen receptor antagonist used in prostate cancer treatment. The conversion of this compound to enzalutamide involves its binding to androgen receptors, inhibiting the growth and proliferation of cancer cells by blocking androgen signaling pathways. This mechanism highlights the compound's significance in cancer therapeutics.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an antitumor agent. It has demonstrated inhibitory effects on tumor cell growth, making it a candidate for further pharmacological studies. The biological activity can be attributed to several factors:

  • Structural Characteristics : The presence of bromine and fluorine atoms enhances the compound's lipophilicity and stability, which may facilitate its interaction with biological targets.
  • Cellular Effects : Studies have shown that this compound influences cellular processes through its metabolic conversion to biologically active derivatives, primarily affecting cancer cell lines.

Table 1: Summary of Biological Activities

Activity Description Reference
Antitumor ActivityInhibits growth of tumor cells; potential in cancer therapy
Androgen Receptor AntagonismFunctions as an intermediate for enzalutamide synthesis
Biochemical StabilityStable under standard conditions; soluble in organic solvents

Case Study: Enzalutamide Synthesis

In a study focused on the synthesis of enzalutamide, this compound was utilized as a key intermediate. The synthesis involved several steps where this compound was transformed into enzalutamide through nucleophilic substitution reactions. The resulting enzalutamide exhibited significant binding affinity to androgen receptors, demonstrating the importance of this compound in developing effective prostate cancer treatments .

Pharmacological Implications

The pharmacological implications of this compound extend beyond its role as an intermediate. Its unique structural features suggest potential applications in drug development targeting various biological pathways. The compound's interaction with enzymes and receptors involved in disease mechanisms makes it a valuable candidate for further exploration in medicinal chemistry.

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